Streptoduocin
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Overview
Description
Streptoduocin is an aminoglycoside antibiotic that is a combination of streptomycin and dihydrostreptomycin . It is primarily used for its antibacterial properties and has been studied for its effects on various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: Streptoduocin is synthesized by combining streptomycin and dihydrostreptomycin. The synthesis involves the fermentation of the bacterium Streptomyces griseus to produce streptomycin, which is then chemically modified to produce dihydrostreptomycin. The two compounds are then combined under specific conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes followed by purification and combination of the two antibiotics. The fermentation process is optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety.
Chemical Reactions Analysis
Types of Reactions: Streptoduocin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that may have different antibacterial properties and potencies.
Scientific Research Applications
Streptoduocin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of aminoglycoside antibiotics.
Biology: Investigated for its effects on bacterial cell walls and protein synthesis.
Medicine: Used in the treatment of bacterial infections, particularly those caused by tuberculosis.
Industry: Employed in the development of new antibiotics and in the study of antibiotic resistance mechanisms.
Mechanism of Action
Streptoduocin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis and bacterial cell wall integrity .
Comparison with Similar Compounds
Streptomycin: An aminoglycoside antibiotic used to treat tuberculosis and other bacterial infections.
Dihydrostreptomycin: A derivative of streptomycin with similar antibacterial properties.
Comparison: Streptoduocin is unique in that it combines the properties of both streptomycin and dihydrostreptomycin, potentially offering a broader spectrum of activity and enhanced efficacy. Its combination allows for a more potent antibacterial effect compared to its individual components .
Properties
CAS No. |
8017-59-2 |
---|---|
Molecular Formula |
C42H80N14O24 |
Molecular Weight |
1165.2 g/mol |
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H41N7O12.C21H39N7O12/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m00/s1 |
InChI Key |
AWBXTNNIECFIHT-XZQQZIICSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ambistrin |
Origin of Product |
United States |
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